2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
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Overview
Description
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a heterocyclic compound with the molecular formula C7H11N5O3 and a molecular weight of 213.19 g/mol. This compound is known for its utility in scientific research, particularly in the fields of chemistry and biology. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, with a nitro group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives . The reaction is carried out in ethanol, which serves as the solvent, and the process yields two regioisomeric pyrazoles . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of hydrazide derivatives .
Scientific Research Applications
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing into the potential therapeutic uses of this compound and its derivatives, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanehydrazide
- 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propionic acid hydrazide
- 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide
Uniqueness
2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific structural features, such as the presence of both a nitro group and a hydrazide group attached to the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-2-(4-nitropyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c1-7(2,6(13)10-8)11-4-5(3-9-11)12(14)15/h3-4H,8H2,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNHQXAALOGLAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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